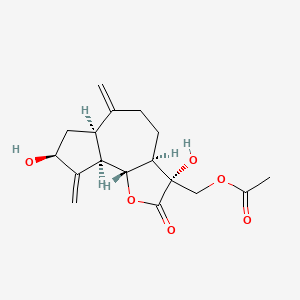

Solstitialin A 13-acetate

Overview

Description

Solstitialin A 13-acetate is a sesquiterpene lactone, a class of organic compounds known for their diverse biological activitiesThis compound has garnered interest due to its potential allelopathic properties, which means it can inhibit the growth of competing plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solstitialin A 13-acetate typically involves the extraction of sesquiterpene lactones from the leaves of Centaurea solstitialis. The process includes:

Extraction: The leaves are subjected to solvent extraction using organic solvents like methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography.

Industrial Production Methods: While industrial production methods are not extensively documented, the process would likely involve large-scale extraction and purification techniques, followed by chemical modification to produce the acetate derivative.

Chemical Reactions Analysis

Types of Reactions: Solstitialin A 13-acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the acetate group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Solstitialin A 13-acetate has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Its allelopathic properties make it a subject of interest in ecological studies, particularly in understanding plant-plant interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Solstitialin A 13-acetate involves its interaction with cellular pathways and molecular targets. It is believed to:

Inhibit Enzymes: It can inhibit specific enzymes involved in plant growth and development.

Disrupt Cellular Processes: It interferes with cellular processes such as cell division and nutrient uptake.

Induce Oxidative Stress: It may induce oxidative stress in target plants, leading to cell damage and growth inhibition.

Comparison with Similar Compounds

Solstitialin A 13-acetate can be compared with other sesquiterpene lactones such as:

Cynaropicrin: Another sesquiterpene lactone with similar allelopathic properties.

Aguerin B: Known for its biological activities, including antimicrobial effects.

Nanocosan: A branched sesquiterpene lactone with unique chemical properties.

Uniqueness: this compound is unique due to its specific acetylation at the 13th position, which may confer distinct biological activities compared to its non-acetylated counterparts .

Biological Activity

Solstitialin A 13-acetate, a sesquiterpene lactone derived from the plant Centaurea solstitialis, has garnered significant attention due to its diverse biological activities. This compound is noted for its potential applications in ecology, medicine, and agriculture, particularly its allelopathic properties that inhibit the growth of competing plant species. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure, which includes an acetyl group at the 13th position. This modification is believed to enhance its biological activity compared to non-acetylated forms. The compound's mechanism of action includes:

- Inhibition of Enzymes : It may inhibit enzymes involved in plant growth and development.

- Disruption of Cellular Processes : Interference with cellular processes such as cell division and nutrient uptake has been observed.

- Induction of Oxidative Stress : The compound can induce oxidative stress in target cells, leading to growth inhibition and cell damage .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. It has shown remarkable antibacterial activity against various strains, including Enterococcus faecalis, with effective concentrations comparable to standard antibiotics like ampicillin. Additionally, it demonstrated significant antiviral activity against herpes simplex virus type-1 and parainfluenza virus .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Enterococcus faecalis | 1 µg/ml | |

| Escherichia coli | 2 µg/ml | |

| Herpes simplex virus type-1 | 16 µg/ml |

Allelopathic Effects

This compound exhibits allelopathic properties, inhibiting the growth of competing plant species. This characteristic makes it a candidate for natural herbicide applications. Its ability to disrupt cellular processes in plants contributes to its potential use in agricultural settings .

Toxicological Studies

Toxicological assessments have indicated that this compound possesses toxic potential. In cell culture studies using fetal rat brain cells, significant toxicity was observed when exposed to this compound. The toxic effects were compared with those of cynaropicrin, another sesquiterpene lactone, highlighting the need for caution in its application .

Case Studies

Several case studies have explored the ecological and agricultural implications of this compound:

- Ecological Impact : Research indicates that this compound can affect local biodiversity by inhibiting the growth of native flora, thus altering ecosystem dynamics.

- Agricultural Applications : Field studies have demonstrated its effectiveness as a natural herbicide, reducing reliance on synthetic chemicals while promoting sustainable farming practices .

Comparative Analysis with Similar Compounds

This compound can be compared with other sesquiterpene lactones such as cynaropicrin and aguerin B, which also exhibit biological activities but differ in their mechanisms and potency.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, allelopathic | Acetylation at C-13 enhances activity |

| Cynaropicrin | Antimicrobial, smooth muscle inhibitor | Contains alpha-methylene function |

| Aguerin B | Antimicrobial | Known for diverse biological activities |

Properties

IUPAC Name |

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVYFPUTCCJWCJ-ODIPTECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24470-33-5 | |

| Record name | Solstitialin A 13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.